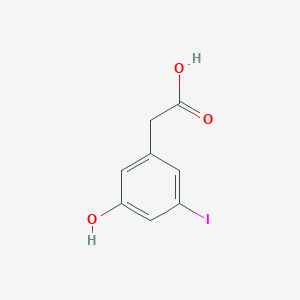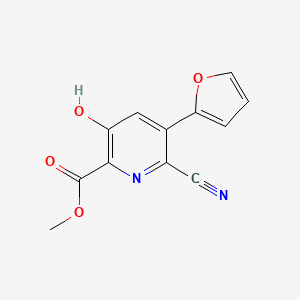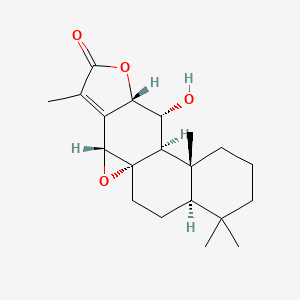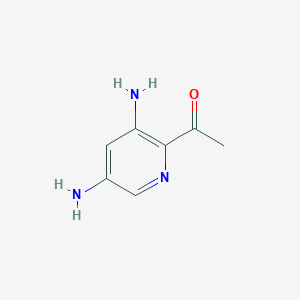
2-Formyl-6-iodoisonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Formyl-6-iodoisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a formyl group (-CHO) and an iodine atom attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-6-iodoisonicotinic acid typically involves the iodination of isonicotinic acid derivatives followed by formylation. One common method is the iodination of 6-iodoisonicotinic acid using iodine and a suitable oxidizing agent. The formylation can be achieved using formic acid or formylating agents such as Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows the principles of green chemistry, aiming to minimize waste and use environmentally benign reagents.
化学反応の分析
Types of Reactions
2-Formyl-6-iodoisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: 2-Carboxy-6-iodoisonicotinic acid.
Reduction: 2-Hydroxymethyl-6-iodoisonicotinic acid.
Substitution: Various substituted isonicotinic acid derivatives depending on the nucleophile used.
科学的研究の応用
2-Formyl-6-iodoisonicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-Formyl-6-iodoisonicotinic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The formyl group can participate in various biochemical reactions, while the iodine atom can facilitate the formation of carbon-carbon bonds in organic synthesis.
類似化合物との比較
Similar Compounds
Isonicotinic acid: Lacks the formyl and iodine substituents.
2-Formylisonicotinic acid: Lacks the iodine substituent.
6-Iodoisonicotinic acid: Lacks the formyl substituent.
Uniqueness
2-Formyl-6-iodoisonicotinic acid is unique due to the presence of both the formyl and iodine groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and makes it a valuable intermediate in organic synthesis.
特性
分子式 |
C7H4INO3 |
|---|---|
分子量 |
277.02 g/mol |
IUPAC名 |
2-formyl-6-iodopyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H4INO3/c8-6-2-4(7(11)12)1-5(3-10)9-6/h1-3H,(H,11,12) |
InChIキー |
UYIYPZKRCXUXMC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1C=O)I)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


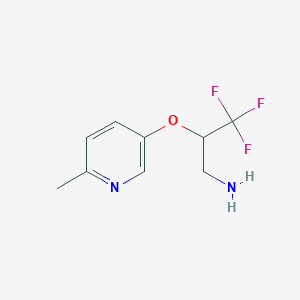


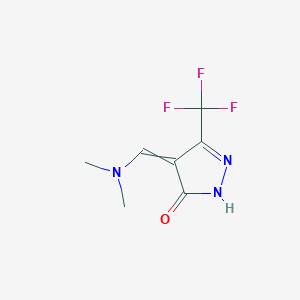
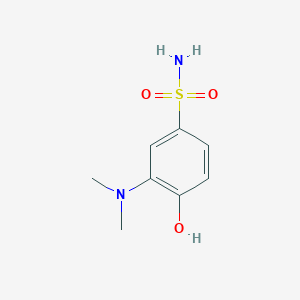

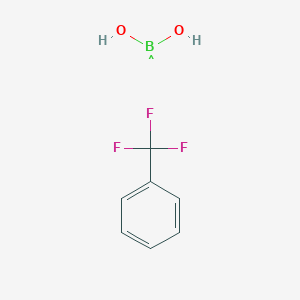
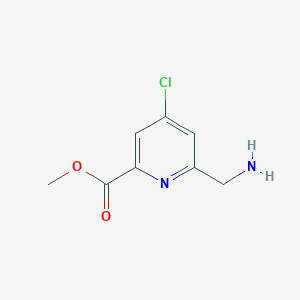
![2-[4-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14852181.png)
